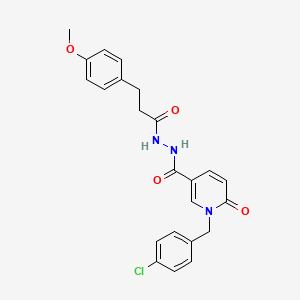
1-(4-chlorobenzyl)-N'-(3-(4-methoxyphenyl)propanoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-chlorobenzyl)-N'-(3-(4-methoxyphenyl)propanoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C23H22ClN3O4 and its molecular weight is 439.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-chlorobenzyl)-N'-(3-(4-methoxyphenyl)propanoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide (CAS Number: 1105213-59-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C23H22ClN3O4
- Molecular Weight : 439.9 g/mol
The compound's biological activity is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. The presence of the 4-chlorobenzyl and 4-methoxyphenyl groups suggests that it may modulate signaling pathways associated with cancer cell survival.
Anticancer Activity
Research has indicated that derivatives of compounds containing the dihydropyridine structure exhibit significant cytotoxicity against various cancer cell lines. A study evaluating similar compounds reported potent cytotoxic effects against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines, with IC50 values as low as 0.011 µM for the most active derivatives .
Case Studies
-
Cytotoxicity Assessment
- Cell Lines Tested : SW620, PC-3, NCI-H23
- IC50 Values :
Compound Cell Line IC50 (µM) 4d SW620 0.001 4f PC-3 0.011 4g NCI-H23 0.083
-
Caspase Activation
- Compounds derived from similar structures were shown to activate caspases significantly, enhancing apoptotic signaling pathways that are often disrupted in cancer cells. For instance, compounds demonstrated caspase activation levels ranging from 270% to over 314% compared to standard activators like PAC-1 .
Pharmacological Potential
The pharmacological implications of this compound extend beyond anticancer properties. The structural features suggest potential interactions with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in cellular signaling and could be modulated by the compound, affecting pathways involved in inflammation and metabolism .
Safety and Toxicity
While the anticancer potential is promising, safety profiles need thorough investigation. Toxicological studies are essential to evaluate any adverse effects associated with long-term use or high doses of this compound.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-[3-(4-methoxyphenyl)propanoyl]-6-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-31-20-10-4-16(5-11-20)6-12-21(28)25-26-23(30)18-7-13-22(29)27(15-18)14-17-2-8-19(24)9-3-17/h2-5,7-11,13,15H,6,12,14H2,1H3,(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCGVZKFCJVERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













